6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of bichromenes
Preparation Methods
The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves multiple steps, including the formation of the bichromene core and subsequent functionalization with bromine, morpholine, and carboxylate groups. The synthetic route typically starts with the preparation of the bichromene core through a series of condensation and cyclization reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions.
Chemical Reactions Analysis
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine
Scientific Research Applications
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play a crucial role in its biological activity, enabling the compound to bind to enzymes, receptors, and other biomolecules. This binding can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:
6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: This compound shares the bromine and bichromene core but differs in the presence of a butyl group instead of morpholine and carboxylate groups.
5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: This compound contains bromine and dioxo groups but has a different core structure and lacks the morpholine and carboxylate groups.
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a similar bromine and dioxo structure but features an oxazinone core instead of a bichromene core.
Properties
IUPAC Name |
[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYHQYITZCDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.